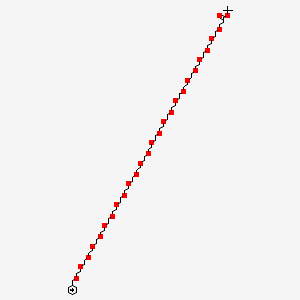
Boc-PEG25-benzyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-PEG25-benzyl is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker, which means it is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These chimeras are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-PEG25-benzyl is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the PEG backbone, which is then modified to introduce the benzyl group and the tert-butoxycarbonyl (Boc) protecting group. The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve mild temperatures and the use of organic solvents like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is purified using techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Boc-PEG25-benzyl undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The benzyl group can be reduced to form toluene.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like trifluoroacetic acid or hydrochloric acid in methanol for Boc deprotection.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Toluene.
Substitution: Deprotected amine derivatives.
Scientific Research Applications
Boc-PEG25-benzyl is widely used in scientific research, particularly in the synthesis of PROTACs. These chimeras are used to selectively degrade target proteins, making them valuable tools in drug discovery and development. The compound is also used in the development of targeted therapies for cancer and other diseases . Additionally, this compound is used in the study of protein-protein interactions and the development of novel therapeutic agents .
Mechanism of Action
Boc-PEG25-benzyl functions as a linker in PROTACs, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This mechanism allows for the selective degradation of specific proteins, providing a powerful approach for targeted therapy .
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG25-t-butyl ester: Another PEG-based linker with a benzyl group and a tert-butyl ester.
Boc-PEG4-NHS ester: A shorter PEG linker with a Boc protecting group and an N-hydroxysuccinimide ester.
Boc-PEG12-alcohol: A PEG linker with a Boc protecting group and an alcohol functional group.
Uniqueness
Boc-PEG25-benzyl is unique due to its specific structure, which includes a long PEG chain (25 units), a benzyl group, and a Boc protecting group. This combination provides the compound with unique properties, such as increased solubility, stability, and the ability to form stable conjugates with various ligands . These properties make this compound particularly valuable in the synthesis of PROTACs and other targeted therapeutic agents .
Properties
Molecular Formula |
C62H116O27 |
|---|---|
Molecular Weight |
1293.6 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C62H116O27/c1-62(2,3)89-61(63)9-10-64-11-12-65-13-14-66-15-16-67-17-18-68-19-20-69-21-22-70-23-24-71-25-26-72-27-28-73-29-30-74-31-32-75-33-34-76-35-36-77-37-38-78-39-40-79-41-42-80-43-44-81-45-46-82-47-48-83-49-50-84-51-52-85-53-54-86-55-56-87-57-58-88-59-60-7-5-4-6-8-60/h4-8H,9-59H2,1-3H3 |
InChI Key |
HVHIZMIQMTUTEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















